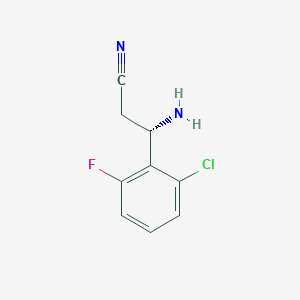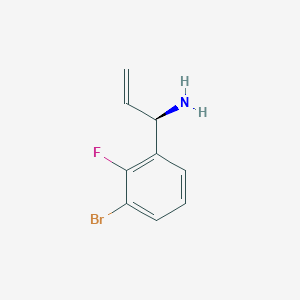
Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-YL)acetate hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethyl ester group, an amino group, and a benzyloxy-substituted pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring, which can be achieved through various cyclization reactions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with a suitable leaving group on the pyridine ring.
Amino Group Addition: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the pyridine ring.
Esterification: The ethyl ester group is introduced through an esterification reaction, where an alcohol reacts with a carboxylic acid derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include ethanol, methanol, and dichloromethane. Catalysts such as palladium on carbon may be used to facilitate certain steps in the synthesis.
化学反応の分析
Types of Reactions
Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride: Lacks the benzyloxy group, resulting in different chemical and biological properties.
Ethyl 2-amino-2-(4-methoxypyridin-2-yl)acetate hydrochloride: Contains a methoxy group instead of a benzyloxy group, leading to variations in reactivity and biological activity.
Ethyl 2-amino-2-(3-chloropyridin-2-yl)acetate hydrochloride: Contains a chloro group, which affects its chemical stability and reactivity.
The uniqueness of Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C16H19ClN2O3 |
|---|---|
分子量 |
322.78 g/mol |
IUPAC名 |
ethyl 2-amino-2-(5-phenylmethoxypyridin-2-yl)acetate;hydrochloride |
InChI |
InChI=1S/C16H18N2O3.ClH/c1-2-20-16(19)15(17)14-9-8-13(10-18-14)21-11-12-6-4-3-5-7-12;/h3-10,15H,2,11,17H2,1H3;1H |
InChIキー |
UNNNPTPHESDRCD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=NC=C(C=C1)OCC2=CC=CC=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B13048784.png)
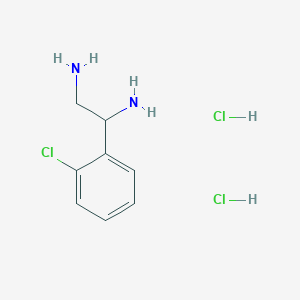


![5-Phenyl-6-azaspiro[2.5]octane](/img/structure/B13048798.png)
![6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid](/img/structure/B13048799.png)
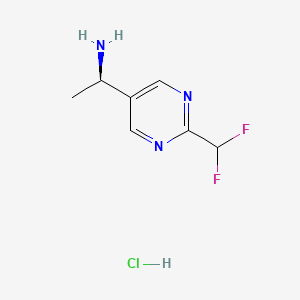
![(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]aminobenzoate](/img/structure/B13048804.png)
![Methyl (2S)-2,6-bis({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})hexanoate](/img/structure/B13048829.png)
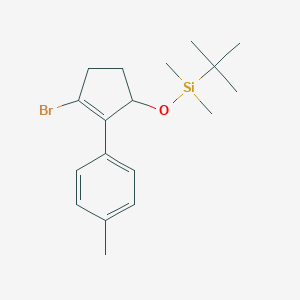

![Tert-butyl 6-chlorospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13048845.png)
